
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride is a derivative of cyclohexane carboxylic acid with an aminoethyl side chain. It is related to compounds that have been studied for their potential use in asymmetric synthesis and for their conformational properties in crystal structures.
Synthesis Analysis
The asymmetric synthesis of related carbocyclic α-amino acids has been demonstrated starting from racemic 2-methoxycyclohexanone and optically active 1-phenylethylamine. The synthesis involves an asymmetric Strecker reaction, yielding four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid with high enantiomeric excess (ee values ranging from 87 to 98%). The stereochemistry of these compounds was confirmed using NMR methods and X-ray analyses. Notably, the synthesis process includes intriguing reactions such as hydrogenolysis of a benzylic C–N bond by concentrated sulfuric acid and cleavage of a methoxy ether by concentrated HCl .
Molecular Structure Analysis
The molecular structure of 1-aminocyclohexane-1-carboxylic acid and its derivatives has been extensively studied through crystallography. The cyclohexane rings in these structures consistently adopt a chair conformation. Interestingly, the amino group is found in the axial position in most of the structures studied, with the free amino acid being the only example where the carbonyl group is axial. The torsion angles about the N–Cα (φ) and Cα–CO (ψ) bonds suggest folded, potentially helical conformations for the Acc6 residue, which is a structural component of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that this compound could undergo similar transformations. The reactions observed in the synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acid, such as hydrogenolysis and cleavage of a methoxy ether, are indicative of the reactivity of the cyclohexane carboxylic acid derivatives under strong acidic conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies of related compounds offer insights. The high enantiomeric excess achieved in the synthesis suggests that the compound may exhibit significant optical activity. The crystallographic data imply that the compound and its derivatives have a stable chair conformation and specific torsion angles that could influence its physical properties and reactivity in chemical reactions .
科学的研究の応用
Crystallographic Characterization
The conformation of the 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride residue has been explored in various studies focusing on its crystal structures. For instance, research on the crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives has revealed that the cyclohexane rings predominantly adopt a perfect chair conformation. The studies on these derivatives, including dipeptides and simple derivatives, contribute to understanding the folding and potentially helical conformations of the Acc6 residue, which has implications for designing peptides and understanding their conformational behaviors (Valle et al., 1988).
Environmental Exposure Biomarkers
The identification of oxidative metabolites of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in human urine samples suggests potential applications of these metabolites as biomarkers for environmental exposure assessment. This research highlights the presence of oxidative metabolites in urine, which indicates DINCH exposure, thereby contributing to environmental health studies (Silva et al., 2013).
Structural Insights from Molecular Synthesis
Further studies into the molecular structure, symmetry, and conformation of 1-aminocyclohexane carboxylic acid hydrochloride have provided valuable insights into its structural characteristics. For example, research has described the crystallization and structure determination, providing foundational knowledge for understanding the conformational properties of this compound and its potential applications in molecular design and synthesis (Chacko et al., 1971).
Supramolecular Architectures
The study of supramolecular architectures involving cyclohexane-1, 3cis, 5cis-tricarboxylic acid and its co-crystallization with organic bases has revealed various supramolecular motifs. This research contributes to the understanding of acid-base interactions and the formation of supramolecular structures, which has implications for designing novel crystalline materials and understanding their properties (Shan et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(2-aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-6-9(8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJRBMAVVBSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309467-87-4 |
Source


|
| Record name | 1-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

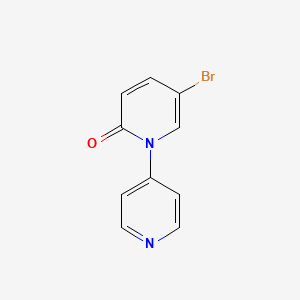
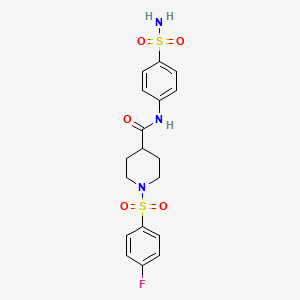
![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)
![3-(ethylsulfonyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2565810.png)
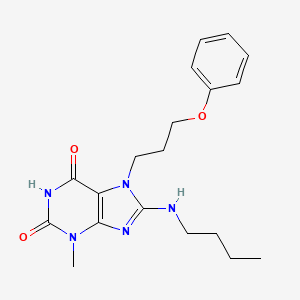
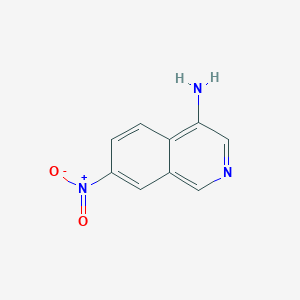
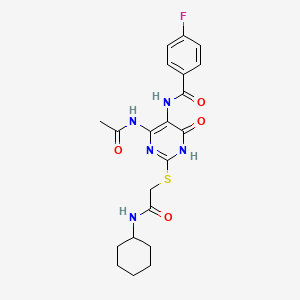
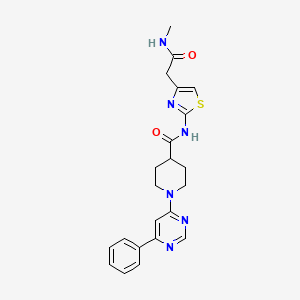
![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)
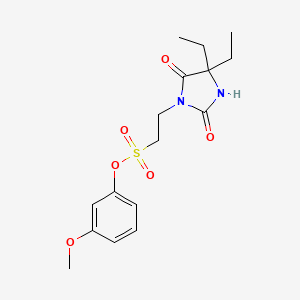

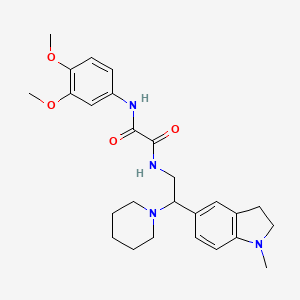
![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)
![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)